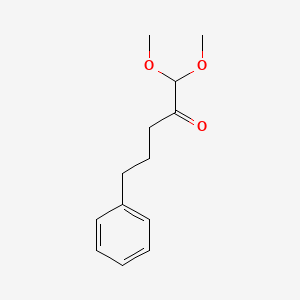

1,1-Dimethoxy-5-phenylpentan-2-one

Description

1,1-Dimethoxy-5-phenylpentan-2-one (molecular formula: C₁₃H₁₆O₃) is a ketone derivative featuring a pentan-2-one backbone with two methoxy groups at the 1-position and a phenyl substituent at the 5-position.

Properties

CAS No. |

62752-84-5 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1,1-dimethoxy-5-phenylpentan-2-one |

InChI |

InChI=1S/C13H18O3/c1-15-13(16-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |

InChI Key |

HEILJWGSKFGIDN-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5-phenylpentan-2-one can be synthesized through a multi-step process. One common method involves the reaction of 2-phenylpropanal with methanol in the presence of sulfuric acid. The reaction mixture is heated to its boiling point, and the excess 2-phenylpropanal is distilled out .

Industrial Production Methods: Industrial production methods for 1,1-dimethoxy-5-phenylpentan-2-one typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxy-5-phenylpentan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-5-phenylpentan-2-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one (CAS 63740-98-7)

- Molecular Formula : C₁₂H₁₂O₃

- Structure : Features a benzodioxol (1,3-dioxolane fused to benzene) group at the 1-position instead of dimethoxy groups.

- Key Differences :

- The benzodioxol ring introduces steric bulk and electronic effects distinct from the two methoxy groups in the target compound. This may enhance stability but reduce solubility in polar solvents .

- Safety data indicate hazards requiring specific first-aid measures for inhalation or skin contact, suggesting higher reactivity compared to dimethoxy analogs .

N-Ethyl-pentylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one)

- Molecular Formula: C₁₄H₁₉NO₃

- Structure: Shares a pentanone backbone but substitutes the 1-methoxy groups with a benzodioxol ring and adds an ethylamino group at the 2-position.

- Analytical reports highlight its detection in forensic contexts, unlike the target compound, which lacks nitrogen-based substituents .

1-(2-Hydroxy-5-Methoxyphenyl)-2-Phenylethanone (CAS 187269-42-7)

- Molecular Formula : C₁₅H₁₄O₃

- Structure: A shorter-chain ethanone derivative with hydroxy and methoxy groups on the phenyl ring.

- Key Differences: The hydroxy group increases polarity and acidity (pKa ~10–12), enabling solubility in alkaline media, whereas dimethoxy groups in the target compound reduce hydrogen-bonding capacity . Applications include use as a pharmaceutical intermediate, leveraging its phenolic moiety for further functionalization .

1-(2-Hydroxy-5-Methoxyphenyl)Ethan-1-one

- Molecular Formula : C₉H₁₀O₃

- Structure: A simpler acetophenone derivative with hydroxy and methoxy substituents.

- Key Differences: The absence of a pentanone chain shortens the molecule, reducing lipophilicity compared to the target compound. Synonymous with derivatives used in UV-absorbing materials, emphasizing the role of substituent positioning on photostability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy or amino groups, making 1,1-Dimethoxy-5-phenylpentan-2-one a candidate for hydrophobic reaction environments .

- Safety Profiles : Benzodioxol-containing analogs (e.g., 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one) exhibit stricter handling requirements due to inhalation risks, suggesting dimethoxy derivatives may offer safer alternatives .

- Biological Activity : Nitrogen-containing analogs like N-ethyl-pentylone demonstrate the critical role of substituents in pharmacological activity, a trait absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.